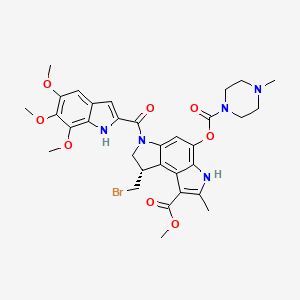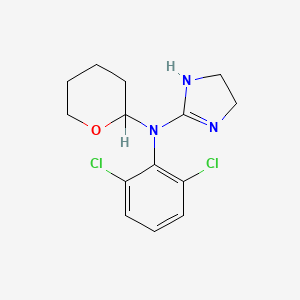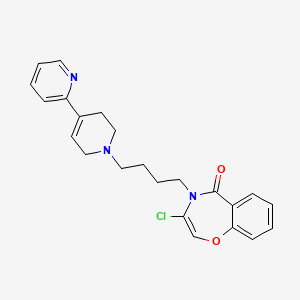
Oxepinac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepinac is a chemical compound with the molecular formula C₁₆H₁₂O₄. It is known for its anti-inflammatory properties and has been studied for its potential use in treating conditions such as osteoarthritis . The compound is characterized by its unique structure, which includes a seven-membered ring containing oxygen.
Preparation Methods
The synthesis of Oxepinac involves several steps. One common method includes the reaction of dibenz[b,e]oxepin-3-acetic acid with various reagents under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
Oxepinac undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxepinac has been extensively studied for its anti-inflammatory properties. It has shown effectiveness in treating painful osteoarthritis and has been well-tolerated in clinical trials . Additionally, this compound has applications in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design . Its unique structure makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of Oxepinac involves its interaction with specific molecular targets and pathways. It is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. This inhibition reduces inflammation and pain in conditions like osteoarthritis . The exact molecular targets and pathways involved are still under investigation, but the compound’s effectiveness in reducing inflammation is well-documented.
Comparison with Similar Compounds
Oxepinac is unique due to its specific structure and anti-inflammatory properties. Similar compounds include:
Dibenz[b,e]oxepin-3-acetic acid: A precursor in the synthesis of this compound.
Cyclohexene oxide: Another oxygen-containing heterocycle with different properties.
Oxonane: A related compound with a different ring structure.
Compared to these compounds, this compound stands out for its specific therapeutic applications and effectiveness in treating inflammatory conditions.
Properties
CAS No. |
55689-65-1 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)acetic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-13-14(7-10)20-9-11-3-1-2-4-12(11)16(13)19/h1-7H,8-9H2,(H,17,18) |
InChI Key |
PYIHCGFQQSKYBO-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)CC(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)CC(=O)O |
Appearance |
Solid powder |
| 55689-65-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6,7-dihydro-11-oxodibenz(b,e)oxepin-3-acetic acid DD-3314 oxepinac oxepinac monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)](/img/structure/B1677775.png)












